Product packaging for 1H-Imidazo[4,5-b]pyridin-1-ol(Cat. No.:)

1H-Imidazo[4,5-b]pyridin-1-ol

Cat. No.: B8768108
M. Wt: 135.12 g/mol
InChI Key: ZPONMSNSHOKRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazo[4,5-b]pyridin-1-ol (CAS 1823935-19-8) is a versatile nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure is a privileged scaffold and a structural analog of naturally occurring purines, which allows its derivatives to readily interact with biomolecules like DNA, RNA, and proteins . This compound serves as a key synthetic intermediate for developing novel bioactive molecules . Research into imidazo[4,5-b]pyridine derivatives has highlighted their potential for reversing multidrug resistance (MDR) in cancer cells . Specific derivatives have demonstrated the ability to modulate the ABCB1 efflux pump (P-glycoprotein), thereby increasing the intracellular accumulation of chemotherapeutic agents and potentially overcoming a major challenge in oncology . Furthermore, this chemical scaffold is investigated for its antitumor and antitubercular activities, with some analogues acting as potent inhibitors of the Mycobacterium tuberculosis DprE1 enzyme, a novel target for tuberculosis treatment . The product is provided for research and development applications only. It must be handled by qualified personnel in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B8768108 1H-Imidazo[4,5-b]pyridin-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1-hydroxyimidazo[4,5-b]pyridine

InChI

InChI=1S/C6H5N3O/c10-9-4-8-6-5(9)2-1-3-7-6/h1-4,10H

InChI Key

ZPONMSNSHOKRCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=CN2O

Origin of Product

United States

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of imidazo[4,5-b]pyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise determination of the molecular structure. dtic.milresearchgate.net The analysis of chemical shifts, coupling constants, and signal multiplicities enables the confirmation of the fused heterocyclic system and the positions of various substituents. irb.hrrsc.org

Proton NMR spectra of 1H-imidazo[4,5-b]pyridine derivatives are characterized by distinct signals corresponding to the aromatic protons of the fused pyridine (B92270) and imidazole (B134444) rings, as well as any substituents. d-nb.infouctm.edu For instance, in a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, the aromatic protons typically appear in the range of δ 7.2–8.7 ppm. d-nb.info The coupling patterns (e.g., doublet, doublet of doublets, multiplet) and their corresponding coupling constants (J values) are instrumental in assigning the specific positions of protons on the heterocyclic core. d-nb.infonih.gov The presence and chemical shifts of signals for substituent groups, such as the methyl protons in 5-methyl-1H-imidazo[4,5-b]pyridine, further corroborate the structure. In some cases, tautomerism can be observed in ¹H NMR spectra, indicated by the presence of double signals for certain protons. irb.hr

Table 1: Representative ¹H NMR Spectral Data for 1H-Imidazo[4,5-b]pyridine Derivatives

CompoundSolventChemical Shift (δ ppm) and MultiplicityReference
2-(2-fluorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridineDMSO7.2–7.5 (m, 3H), 7.3–7.5 (m, 2H), 7.6 (d, J = 1.7 Hz, 1H), 7.9 (dd, J = 7.6, 1.7 Hz, 1H), 8.1 (dd, J = 8.3, 2.1 Hz, 2H), 8.4 (d, J = 1.7 Hz, 1H) nih.gov
6-(4-nitrophenoxy)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]pyridineDMSO7.3 (dd, J = 8.4, 1.4 Hz, 2H), 7.6 (dd, J = 8.7, 7.6 Hz, 1H), 7.8 (d, J = 1.6 Hz, 1H), 8.0 (dd, J = 7.9, 1.6 Hz, 1H), 8.1–8.2 (m, 4H), 8.7 (d, J = 1.6 Hz, 1H) d-nb.info
2-(2-methylphenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridineDMSO2.2 (s, 3H), 7.3 (dd, J = 8.4, 1.2 Hz, 2H), 7.3 (dd, J = 7.9, 1.1 Hz, 1H), 7.4–7.6 (m, 2H), 7.6 (d, J = 1.8 Hz, 1H), 7.7 (dd, J = 7.7, 1.6 Hz, 1H), 8.1–8.1 (m, 3H) nih.gov

This table is interactive. Click on the headers to sort.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. d-nb.infouctm.edu The chemical shifts of the carbon atoms in the imidazo[4,5-b]pyridine ring system are indicative of their electronic environment. Quaternization of a nitrogen atom in the ring system significantly alters the chemical shifts of adjacent carbons, typically causing an upfield shift. dtic.mil For various substituted 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine compounds, the carbon signals for the heterocyclic and phenyl rings are observed in the aromatic region of the spectrum. d-nb.infonih.gov

Table 2: Illustrative ¹³C NMR Spectral Data for 1H-Imidazo[4,5-b]pyridine Derivatives

CompoundSolventChemical Shift (δ ppm)Reference
2-(2-fluorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridineDMSO100.9, 114.2, 127.5, 140.4, 152.3, 156.0, 160.4 nih.gov
6-(4-nitrophenoxy)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]pyridineDMSO100.9, 117.2, 126.9, 140.4, 156.0 d-nb.info
2-(3,4-dimethoxyphenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridineDMSO56.1, 111.0, 119.7, 128.2, 140.4, 152.3, 156.0 d-nb.info

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of 1H-imidazo[4,5-b]pyridine derivatives. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. d-nb.info The mass spectrum of the parent compound, 1H-Imidazo[4,5-b]pyridine, shows a prominent top peak at a mass-to-charge ratio (m/z) of 119, corresponding to the molecular ion [M]⁺. nih.gov For substituted derivatives, the observed molecular ion peak (e.g., [M-H]⁻ or [M+1]⁺) in the mass spectrum confirms the successful incorporation of the substituents. d-nb.infonih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the 1H-imidazo[4,5-b]pyridine structure. d-nb.inforesearchgate.net The IR spectra of these compounds exhibit absorption bands corresponding to the stretching and bending vibrations of specific bonds. For example, in 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, characteristic bands are observed for N-O stretching of the nitro group (around 1370-1510 cm⁻¹), C-O ether linkage (around 1120-1280 cm⁻¹), aromatic ring vibrations (multiple bands in the 1480-1830 cm⁻¹ region), and O-H or N-H stretching (around 3130-3540 cm⁻¹). d-nb.infonih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopies for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopies are utilized to investigate the electronic transitions and photophysical properties of 1H-imidazo[4,5-b]pyridine derivatives. researchgate.net These compounds typically exhibit absorption maxima in the UV region, which can be influenced by the solvent and the nature of substituents. irb.hr The fluorescence properties of these molecules can be highly sensitive to the environment, making them of interest for applications such as pH probes. irb.hracs.org The interplay between solvent polarity and isomerism can strongly influence the fluorescence behavior, affecting processes like proton and charge transfer in the excited state. acs.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are crucial for assessing the purity of synthesized 1H-imidazo[4,5-b]pyridine compounds and for separating mixtures. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to check the purity of the final products. researchgate.net High-performance liquid chromatography (HPLC) provides a more quantitative measure of purity. A reverse-phase (RP) HPLC method has been developed for the analysis of 1H-Imidazo[4,5-b]pyridine using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

There are no specific Density Functional Theory (DFT) studies published in the reviewed literature that investigate the electronic structure and reactivity of 1H-Imidazo[4,5-b]pyridin-1-ol .

While DFT studies have been performed on related compounds, such as 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine and other derivatives to calculate properties like HOMO-LUMO energy gaps and molecular electrostatic potential maps, these findings cannot be extrapolated to the 1-ol N-oxide derivative. uctm.eduresearchgate.netnajah.edumdpi.com

Computational Analysis of Protonation Equilibria and Acid-Base Properties

A computational analysis of the protonation equilibria and acid-base properties for This compound is not available in the published research.

Studies have been conducted on imidazo[4,5-b]pyridine-derived iminocoumarins to determine their pKa values and explore their potential as pH sensors, but these are structurally distinct from the target compound. irb.hr

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

There are no published studies that include a Hirshfeld surface analysis to investigate the intermolecular interactions in the crystal structure of This compound .

This type of analysis has been successfully applied to other derivatives, such as 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine and various N-substituted 6-bromo-imidazo[4,5-b]pyridines, to quantify contributions from different types of intermolecular contacts like H···H, H···C, and H···Br interactions. uctm.eduresearchgate.netmdpi.comnih.gov

Monte Carlo Simulations for Adsorption Phenomena

Specific Monte Carlo simulations investigating adsorption phenomena related to This compound have not been documented.

This simulation technique has been used to estimate the affinity of other imidazo[4,5-b]pyridine derivatives to adsorb onto metallic surfaces, primarily in the context of corrosion inhibition research. uctm.edu

Quantum Chemical Descriptors for Structure-Property Relationships

No studies detailing the calculation and analysis of quantum chemical descriptors for establishing structure-property relationships of This compound are present in the literature.

Quantum chemical descriptors such as electronegativity (χ), hardness (η), and the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO) have been calculated for other imidazo[4,5-b]pyridine derivatives to correlate their molecular structure with activities like corrosion inhibition. najah.eduresearchgate.net

Mechanistic Organic Chemistry of 1h Imidazo 4,5 B Pyridin 1 Ol and Its Analogs

Reaction Mechanisms of Core Formation and Cyclization

The synthesis of the imidazo[4,5-b]pyridine core is a cornerstone of its chemistry, with several mechanistic routes available to construct this fused heterocyclic system. A prevalent method involves the condensation and subsequent cyclization of 2,3-diaminopyridine (B105623) with various reagents.

One common pathway is the reaction of 2,3-diaminopyridine with aldehydes. This reaction can proceed via an air-oxidative cyclocondensation in a single step, yielding 1H-imidazo[4,5-b]pyridine derivatives in excellent yields of 83%–87%. mdpi.com The mechanism likely involves the initial formation of a Schiff base between one of the amino groups of the diaminopyridine and the aldehyde, followed by an intramolecular nucleophilic attack by the second amino group onto the imine carbon. Subsequent oxidation and aromatization lead to the stable fused ring system.

Another approach utilizes orthoesters, such as triethyl orthoformate or triethyl orthoacetate, which upon refluxing with 2,3-diaminopyridine, lead to the formation of the corresponding imidazo[4,5-b]pyridine and its 2-methyl derivative in yields of 83% and 78%, respectively. mdpi.com The mechanism here involves the initial formation of an aminal-like intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol (B145695) to form the imidazole (B134444) ring.

Reductive cyclization presents another synthetic strategy. For instance, the reaction of 2-nitro-3-aminopyridine with ketones in the presence of a reducing agent like SnCl₂·2H₂O can furnish 1H-imidazo[4,5-b]pyridines. mdpi.com This process is thought to involve the reduction of the nitro group to an amino group, followed by the formation of an enamine from the ketone and the newly formed diamine, which then cyclizes. A related method using aldehydes and 2-nitro-3-aminopyridine yields 3H-imidazo[4,5-b]pyridines. mdpi.com

Palladium-catalyzed reactions have also been employed for the synthesis of the imidazo[4,5-b]pyridine core. A notable example is the Pd-catalyzed amide coupling reaction where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides to afford imidazo[4,5-b]pyridines with substitution at the N1 and C2 positions. mdpi.com

Furthermore, the synthesis can be achieved through the cyclocondensation of 2,3-diaminopyridines with reagents like ethyl cyanoacetate (B8463686) at high temperatures. researchgate.net This reaction proceeds with the disappearance of signals related to NH protons and the appearance of a singlet for the two protons of the methylene (B1212753) group, confirming successful cyclization. researchgate.net

A mechanistically distinct approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine system. ull.es

Starting Materials Reagents/Conditions Key Mechanistic Steps Product Yield Reference
2,3-DiaminopyridineSubstituted Aryl Aldehydes, Water, ThermalAir Oxidative Cyclocondensation1H-Imidazo[4,5-b]pyridine derivatives83%–87% mdpi.com
2,3-DiaminopyridineTriethyl Orthoformate/Orthoacetate, RefluxAminal formation, Intramolecular CyclizationImidazo[4,5-b]pyridine / 2-Methyl derivative83% / 78% mdpi.com
2-Nitro-3-aminopyridineKetones, SnCl₂·2H₂ONitro reduction, Enamine formation, Cyclization1H-Imidazo[4,5-b]pyridinesNot specified mdpi.com
3-Alkyl/Arylamino-2-chloropyridinesPrimary Amides, Pd catalystPd-catalyzed Amide CouplingN1, C2-substituted Imidazo[4,5-b]pyridines51%–99% mdpi.com
2,3-DiaminopyridinesEthyl Cyanoacetate, High TemperatureCyclocondensationImidazo[4,5-b]pyridine core42%–83% researchgate.net

Mechanistic Pathways of Functionalization and Derivatization Reactions

Once the imidazo[4,5-b]pyridine core is formed, it can undergo a variety of functionalization and derivatization reactions. These reactions are crucial for tuning the properties of the molecule for specific applications.

A significant functionalization is the direct C-2 alkenylation of 3H-imidazo[4,5-b]pyridine, which can be achieved through microwave-assisted Pd/Cu co-catalysis. mdpi.com This reaction allows for the introduction of various β-bromostyrenes at the C-2 position, with tolerance for a range of functional groups. mdpi.com The mechanism likely involves an oxidative addition of the bromostyrene to the palladium catalyst, followed by a transmetalation with a copper-acetylide intermediate of the imidazopyridine, and subsequent reductive elimination.

The synthesis of iminocoumarin-derived imidazo[4,5-b]pyridines showcases a multi-step functionalization process. researchgate.net Starting from 2-chloro-3-nitropyridine (B167233), a nucleophilic aromatic substitution with an amine is performed, followed by the reduction of the nitro group using SnCl₂·2H₂O to an amino group. researchgate.net The resulting 2,3-diaminopyridine derivative is then cyclized with ethyl cyanoacetate. researchgate.net The final step involves the reaction of the acetonitrile (B52724) derivatives with substituted salicylaldehydes in the presence of a catalytic amount of piperidine. researchgate.net This sequence highlights the stepwise introduction of different functional groups, each with its own mechanistic considerations.

Cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, are powerful tools for the derivatization of imidazo[4,5-b]pyridines. ull.es These reactions typically involve a brominated imidazo[4,5-b]pyridine derivative and a suitable coupling partner, catalyzed by a palladium complex. The mechanism for these reactions is well-established, involving oxidative addition, transmetalation, and reductive elimination cycles.

Reaction Type Substrate Reagents/Conditions Functional Group Introduced Key Mechanistic Feature Reference
C-2 Alkenylation3H-Imidazo[4,5-b]pyridineβ-Bromostyrenes, Pd/Cu co-catalysis, MicrowaveAlkenyl groupPd/Cu catalytic cycle mdpi.com
Iminocoumarin SynthesisAcetonitrile derivative of Imidazo[4,5-b]pyridineSubstituted Salicylaldehydes, PiperidineIminocoumarin moietyBase-catalyzed condensation researchgate.net
Buchwald-Hartwig CouplingBromo-imidazo[4,5-b]pyridineAmines, Pd catalystAmino groupPd-catalyzed C-N bond formation ull.es
Suzuki CouplingBromo-imidazo[4,5-b]pyridineBoronic acids/esters, Pd catalystAryl/Alkyl groupPd-catalyzed C-C bond formation ull.es

Tautomeric Equilibria and Isomerism within the Imidazo[4,5-b]pyridine System

Tautomerism is a fundamental aspect of the chemistry of imidazo[4,5-b]pyridines, involving the migration of a proton between the nitrogen atoms of the imidazole ring. This leads to the existence of different tautomeric forms, most commonly the 1H- and 3H-tautomers. The position of this equilibrium is influenced by various factors, including the electronic nature of substituents, solvent polarity, and temperature.

For the parent 1H-imidazo[4,5-b]pyridine, the 1H-tautomer, where the proton resides on the N1 nitrogen of the imidazole ring, is generally considered the more thermodynamically stable form. smolecule.com This preference can be attributed to the electronic delocalization and aromaticity of the fused ring system. Theoretical studies, such as Density Functional Theory (DFT), on analogous imidazopyridines have shown that the 1H tautomer is energetically favored over the 3H and 4H forms due to conjugation stabilization.

However, the presence of substituents can significantly influence the tautomeric equilibrium. For instance, N3-unsubstituted imidazo[4,5-b]pyridine derivatives have been isolated as a mixture of 1H and 3H tautomeric forms. researchgate.net This suggests that in the absence of a substituent at the N3 position, the energy difference between the two tautomers is small enough for both to coexist in solution.

The solvent can also play a crucial role. In polar solvents, the equilibrium may shift to favor the tautomer that is better stabilized by solvation effects. Hydrogen bonding interactions with the solvent can also influence the position of the equilibrium.

Isomer Type Description Influencing Factors Key Observation Reference
TautomerismProton migration between N1 and N3 of the imidazole ringSubstituents, Solvent Polarity, Temperature1H-tautomer is generally more stable, but mixtures can exist researchgate.netsmolecule.com
Positional IsomerismDifferent fusion points between the imidazole and pyridine (B92270) ringsSynthetic routeLeads to distinct isomers like imidazo[4,5-c]pyridine with different properties mdpi.com

Electronic and Steric Influences on Reactivity and Yields

The reactivity and yields of reactions involving the imidazo[4,5-b]pyridine system are profoundly influenced by both electronic and steric factors. The electronic nature of substituents on the fused ring system can either activate or deactivate the molecule towards certain reactions, while steric hindrance can impede the approach of reagents.

In the synthesis of iminocoumarin-derived imidazo[4,5-b]pyridines, it was observed that methyl-substituted compounds were generally isolated in higher yields compared to phenyl-substituted compounds. researchgate.net This is likely due to the steric bulk of the phenyl group hindering the reaction. researchgate.net Furthermore, the substituent at the N3 position of the imidazo[4,5-b]pyridine core was found to play a crucial role in the reaction, with some reactions not proceeding to the targeted compounds in the absence of a substituent at this position. researchgate.net

The electronic effects of substituents are also evident in various reactions. For example, in the synthesis of imidazo[1,2-a]pyridines (a related isomer), electron-withdrawing groups on the aldehyde starting material led to higher product yields, while electron-donating groups decreased the yield. beilstein-journals.org This suggests that the electronic nature of the reactants can significantly impact the efficiency of the cyclization process. Similarly, in the functionalization of oxazolo-4N-pyridines, a clear correlation was observed between the electron-withdrawing effect of substituents and the inhibitory potency of the compounds, indicating that electronic effects are key to their biological activity. nih.gov

In palladium-catalyzed cross-coupling reactions, both electronic and steric factors are at play. The presence of electron-withdrawing groups on an aryl iodide was found to be essential for good yields in a Sonogashira coupling reaction, while less reactive starting materials like iodobenzene (B50100) and p-iodoanisole did not afford the desired product. beilstein-journals.org Steric hindrance around the reaction center can also significantly impact the efficiency of these coupling reactions. For instance, the use of 2-amino-6-methylpyridine (B158447), which is sterically hindered by the methyl group at the 6-position, can lead to lower yields in some reactions. beilstein-journals.org

Factor Reaction Type Observation Explanation Reference
Steric HindranceSynthesis of Iminocoumarin derivativesHigher yields with methyl vs. phenyl substituentsPhenyl group is bulkier, hindering the reaction researchgate.net
Electronic EffectsSynthesis of Imidazo[1,2-a]pyridinesElectron-withdrawing groups on aldehyde increase yieldFacilitates the cyclization step beilstein-journals.org
Electronic EffectsSonogashira CouplingElectron-withdrawing groups on aryl iodide are essential for good yieldIncreases the reactivity of the aryl iodide beilstein-journals.org
Steric HindrancePalladium-catalyzed reactionsSterically hindered substrates like 2-amino-6-methylpyridine can give lower yieldsHinders the approach of the catalyst and other reagents beilstein-journals.org

Advanced Structural Elucidation: Crystallography

Single Crystal X-ray Diffraction Analysis of 1H-Imidazo[4,5-b]pyridine and Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on the parent 1H-imidazo[4,5-b]pyridine and its various substituted derivatives have revealed key structural features.

The unsubstituted 1H-imidazo[4,5-b]pyridine crystallizes in the orthorhombic space group Pna21. researchgate.net Its molecular skeleton is characterized by a planar conformation. researchgate.net This planarity is a common feature observed across many of its derivatives. For instance, the fused-ring system of ethyl 2-(6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridin-1-yl)acetate is essentially planar, with only a minor deviation observed for the substituted nitrogen atom of the five-membered ring. iucr.org Similarly, in 1-ferrocenylsulfonyl-1H-imidazo[4,5-b]pyridine, the imidazo[4,5-b]pyridinyl moiety is found to be almost planar. researchgate.net

The table below summarizes crystallographic data for 1H-Imidazo[4,5-b]pyridine and selected derivatives, illustrating the common structural parameters determined by X-ray diffraction.

Compound NameCrystal SystemSpace GroupKey Structural Features
1H-Imidazo[4,5-b]pyridine OrthorhombicPna21Planar molecular skeleton. researchgate.net
Ethyl 2-(6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridin-1-yl)acetate --The fused-ring system is essentially planar; the plane of the five-membered ring makes a dihedral angle of 28.50 (7)° with the terminal phenyl ring. iucr.org
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine --The imidazolopyridine moiety is planar; the overall molecule adopts a V-shape due to the orientation of the bromododecyl substituent. iucr.org
1-ferrocenylsulfonyl-1H-imidazo[4,5-b]pyridine --The asymmetric unit contains two similar complexes; the imidazo[4,5-b]pyridinyl moiety is almost planar in both. researchgate.net
4-methyl-imidazo[4,5-c]pyridine OrthorhombicPna21Almost planar conformation. researchgate.net
7-methyl-imidazo[4,5-c]pyridine TriclinicP-1Almost planar conformation. researchgate.net

Crystal Packing and Supramolecular Interactions

Hirshfeld surface analysis of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine revealed that the most significant contributions to crystal packing arise from H···H (48.1%), H···Br/Br···H (15.0%), and H···O/O⋯H (12.8%) contacts. iucr.org This same structure shows that the imidazolopyridine units are associated through slipped π–π stacking interactions. iucr.org Weak π–π stacking interactions, with a centroid-to-centroid distance of 3.613 (2) Å, are also a feature in the crystal structure of a dimeric nickel(II) complex containing the related 1H-imidazo[4,5-f] researchgate.netphenanthroline ligand. nih.gov

The imidazo[4,5-b]pyridine scaffold is a versatile building block in supramolecular chemistry. nih.gov For example, a zinc porphyrin derivative bearing a 2-(4-pyridyl)-1H-imidazo[4,5-b]porphyrin ligand self-assembles in the solid state to form a zigzag coordination polymer. rsc.org This assembly is driven by the axial coordination of the pyridine (B92270) nitrogen atom of one molecule to the zinc ion of a neighboring molecule. rsc.org The ability of the imidazo[4,5-b]pyridine core to engage in both hydrogen bonding and π-π stacking interactions is crucial for stabilizing such supramolecular structures.

Hydrogen Bonding Networks and Their Influence on Molecular Packing

Hydrogen bonds are among the most critical directional forces in the molecular packing of imidazo[4,5-b]pyridine derivatives, often leading to the formation of well-defined supramolecular assemblies.

In the parent 1H-Imidazo[4,5-b]pyridine, the molecules are organized into chains through intermolecular N–H···N hydrogen bonds. researchgate.net This classic hydrogen bonding motif is a recurring theme in related structures. For instance, in the crystal structure of ethyl 2-(6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridin-1-yl)acetate, C–H···N hydrogen bonds link molecules into inversion dimers, which subsequently stack into columns along the b-axis. iucr.org

The hydrogen bonding capability of the imidazo[4,5-b]pyridine scaffold is also fundamental to its biological activity. X-ray crystallography of derivatives bound to protein targets, such as Aurora-A kinase, has shown that the pyridine nitrogen and the imidazole (B134444) N-H group can act as hydrogen bond acceptors and donors, respectively, forming key interactions with amino acid residues (e.g., Ala213) in the protein's ATP-binding site. acs.org

The following table details some of the hydrogen bonding patterns observed in the crystals of 1H-imidazo[4,5-b]pyridine derivatives and their effect on the resulting structure.

Compound/ComplexHydrogen Bond Type(s)Resulting Supramolecular Structure
1H-Imidazo[4,5-b]pyridine N–H···NHydrogen-bonded chains. researchgate.net
Ethyl 2-(6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridin-1-yl)acetate C–H···NInversion dimers that stack into columns. iucr.org
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine C—H···OContributes to the overall 3D packing. iucr.org
Di-μ-sulfato-bis[diaqua(1H-imidazo[4,5-f] researchgate.netphenanthroline)nickel(II)] O—H···O, O—H···N, N—H···OFormation of a two-dimensional sheet structure. nih.gov
Imidazo[4,5-b]pyridine derivative bound to Aurora-A Kinase N···H–Ala, N–H···O=C–AlaSpecific binding and inhibition of the protein target. acs.org

Research Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks in Heterocyclic Chemistry

The 1H-Imidazo[4,5-b]pyridine scaffold is a fundamental building block in heterocyclic chemistry, serving as a versatile intermediate for the synthesis of a wide array of more complex molecules. uctm.eduacs.org Its structural similarity to purines has made it a "privileged structure" in medicinal chemistry, leading to extensive investigation into its derivatives for various pharmacological applications. acs.org The development of efficient synthetic protocols to construct and modify the imidazo[4,5-b]pyridine skeleton is an active area of research.

One common synthetic route involves the cyclization of 2,3-diaminopyridine (B105623) with various reagents. For instance, reaction with carboxylic acids or their derivatives can yield 2-substituted imidazo[4,5-b]pyridines. mdpi.com A facile, one-step synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines has been achieved through the air oxidative cyclocondensation of 2,3-diaminopyridine with substituted aryl aldehydes in water, offering an environmentally benign methodology. nih.gov Another approach utilizes the intramolecular cyclization of precursors to form the imidazole (B134444) ring, which can be catalyzed by reusable heterogeneous catalysts like Al³⁺-exchanged on K10 montmorillonite (B579905) clay, tolerating many functional groups and providing excellent yields. mdpi.comnih.gov

Furthermore, the imidazo[4,5-b]pyridine core can be readily functionalized at various positions. For example, N-alkylation of the imidazole ring is a common strategy to introduce diverse substituents. uctm.edu Palladium-mediated cross-coupling reactions, such as the Buchwald-Hartwig reaction, have been employed to create C2-substituted analogues, expanding the chemical space accessible from this scaffold. nih.gov The versatility of these synthetic approaches allows for the creation of libraries of imidazo[4,5-b]pyridine derivatives with tailored properties for various applications. acs.orgresearchgate.net

Development of pH Sensing Molecules and Fluorescent Probes based on Imidazo[4,5-b]pyridine Scaffolds

The imidazo[4,5-b]pyridine framework has proven to be an excellent platform for the development of fluorescent probes and pH sensors due to its inherent photophysical properties and the tunability of its electronic structure through substitution. nih.govirb.hr The fluorescence mechanisms often employed in these probes include excited-state intramolecular proton transfer (ESIPT), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). nih.gov

A notable application is the design of iminocoumarins derived from imidazo[4,5-b]pyridine as potential pH sensing molecules. irb.hr The acid/base properties and photophysical responses of these chromophores have been studied in various solvents and buffered aqueous solutions. These studies revealed that both solvent polarity and the electronic nature of substituents on the iminocoumarin and imidazo[4,5-b]pyridine cores significantly influence their spectral responses. Computational and experimental data show that these molecules exist as monoprotonated cations at neutral pH, transition to diprotonated forms in acidic conditions (pH 3.4-4.4), and revert to neutral molecules in highly alkaline environments (pH 10.4-13.7). irb.hr This behavior allows for the fine-tuning of their pH sensing capabilities for specific applications by simple modification of a single substituent. irb.hr

Beyond pH sensing, the broader class of imidazopyridines has been utilized to create fluorescent probes for detecting metal ions. nih.gov For instance, a fused imidazo[1,2-a]pyridine-based sensor has been developed for the selective detection of Fe³⁺ and Hg²⁺ in aqueous media and living cells. nih.gov The design of these probes often incorporates specific chelating units attached to the imidazopyridine scaffold to achieve selectivity for the target analyte.

Applications in Corrosion Inhibition Studies

Derivatives of imidazo[4,5-b]pyridine have emerged as a new class of effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like 1 M HCl. najah.edu These compounds function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosive process. najah.eduresearchgate.net The presence of heteroatoms (nitrogen), aromatic rings, and various functional groups in their structure facilitates this adsorption. rdd.edu.iq

Studies have shown that the inhibition efficiency of imidazo[4,5-b]pyridine derivatives increases with their concentration. najah.edu For example, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) exhibited a maximum inhibition efficiency of 94% at a concentration of 10⁻³ M. najah.edu Similarly, other derivatives like 6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a) and 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (SB9a) have shown high inhibition performance, reaching up to 90%.

Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have provided insights into their mechanism of action. najah.edu PDP studies indicate that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these inhibitors on the mild steel surface generally follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer. najah.edu Both experimental results and theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations support the efficacy of these compounds as corrosion inhibitors. najah.edu

Compound Concentration (mM) Inhibition Efficiency (%) Inhibitor Type Adsorption Isotherm Metal Medium
6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1)194MixedLangmuirMild Steel1.0 M HCl
6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a)0.190Mixed-Mild Steel1 M HCl
6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (SB9a)0.188Mixed-Mild Steel1 M HCl

Structure Activity Relationship Sar Studies of 1h Imidazo 4,5 B Pyridin 1 Ol Derivatives in Biological Systems in Vitro and Mechanistic Focus

Investigation of Enzyme Inhibition and Pathway Modulation (In Vitro Mechanistic Focus)

Aurora Kinase Inhibition

Derivatives of the 1H-imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play crucial roles in mitosis. A hit generation and exploration approach led to the discovery of a potent, novel inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases. researchgate.net Lead optimization studies further refined this class of inhibitors, resulting in compounds with high oral bioavailability and in vivo efficacy in inhibiting tumor growth. nih.govresearchgate.net

One notable compound, 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole , demonstrated potent inhibition across the Aurora kinase family. nih.govresearchgate.net The SAR studies highlighted the importance of the substitution pattern on the imidazo[4,5-b]pyridine core for potent and selective inhibition.

In Vitro Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases
CompoundAurora-A IC50 (µM)Aurora-B IC50 (µM)Aurora-C IC50 (µM)
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide0.0420.1980.227
3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole0.015 ± 0.0030.0250.019

Tank Binding Kinase 1 (TBK1) and IKK-ɛ Kinase Inhibition

While the broader imidazopyridine class has been investigated for kinase inhibition, specific in vitro mechanistic studies on 1H-imidazo[4,5-b]pyridin-1-ol derivatives targeting Tank Binding Kinase 1 (TBK1) and IKK-ɛ Kinase are not extensively available in the reviewed literature. A general review mentions TBK1 and IKK-ɛ as other serine/threonine kinases of interest in the search for antitumor drugs. nih.gov

Mitogen and Stress Activated Protein Kinase 1 (MSK1) Inhibition

Specific research on the inhibition of Mitogen and Stress Activated Protein Kinase 1 (MSK1) by this compound derivatives is limited in the available literature. However, a study on the related scaffold, imidazo[4,5-c]pyridines, has identified potent inhibitors of MSK1, suggesting that this class of compounds may have potential for MSK1 inhibition. nih.gov

DprE1 Enzyme Inhibition in Mycobacterium tuberculosis (In Vitro)

A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. nih.govnih.gov These compounds are proposed to act as inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, a crucial component in the mycobacterial cell wall synthesis pathway. The presence of a 4-nitrophenoxy group at the 6th position of the imidazo[4,5-b]pyridine ring was a deliberate design choice, as nitro-containing compounds have been shown to bind to the cys387 residue of the DprE1 enzyme. nih.gov Several of these derivatives exhibited potent antitubercular activity. researchgate.netnih.govnih.gov

In Vitro Antitubercular Activity of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives against M. tuberculosis H37Rv
CompoundSubstitution at C2MIC (µmol/L)
5c4-chlorophenyl0.6
5g2,6-dimethoxyphenyl0.5
5i3-nitrophenyl0.8
5u3,4,5-trimethoxyphenyl0.7

Lumazine Synthase Inhibition in Mycobacterium tuberculosis (In Vitro)

The enzyme lumazine synthase, involved in the riboflavin biosynthesis pathway, has been identified as a potential target for anti-infective agents due to its absence in humans. rjraap.com In silico docking studies of [1H,3H] imidazo[4,5-b]pyridine derivatives against the lumazine synthase of Mycobacterium tuberculosis have suggested potential inhibitory activity. rjraap.com The SAR from these computational studies indicated that for 1H-imidazo[4,5-b]pyridine compounds, the presence of chloro and nitro substituents on a phenyl or aliphatic moiety at the R' position was favorable for activity, with the order of superiority being Cl > NO2 > NH2. rjraap.com For the isomeric 3H-imidazo[4,5-b]pyridine derivatives, substitutions at the 2-position of the imidazole (B134444) ring with chloro, nitro, amino, and methoxy groups on an aryl ring showed the order of R/Ar = Cl > NO2 > NH2 > OCH3 for potent activity. rjraap.com

Selective Nitric Oxide Synthase (NOS) Isoform Modulation

Certain 1H-imidazo[4,5-b]pyridine derivatives have been investigated as selective inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov The inducible NOS (iNOS) isoform is a key target in inflammatory conditions, and selective inhibition of iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) is a critical goal to avoid unwanted cardiovascular and neurological effects. Rational drug design and SAR studies have led to the development of potent and selective iNOS inhibitors based on the imidazo[4,5-b]pyridine scaffold. nih.gov These studies provide insights into the structural requirements for achieving high potency and selectivity for the iNOS isoform.

Inhibition of Apoptosis Proteins (IAPs) and Myeloid Cell Leukemia 1 (Mcl-1) Protein

A review of the scientific literature did not yield specific studies detailing the structure-activity relationships of this compound derivatives as direct inhibitors of the Inhibitor of Apoptosis Proteins (IAPs) or the Myeloid Cell Leukemia 1 (Mcl-1) protein. While the broader class of imidazo[4,5-b]pyridines has been investigated for various anticancer properties, including the inhibition of protein kinases like Aurora kinases, specific data on their direct interaction with IAP and Mcl-1 proteins are not available in the reviewed sources. nih.govnih.goveco-vector.com

Broader In Vitro Biological Activities of this compound Derivatives

Antiproliferative Activity against Human Cancer Cell Lines (In Vitro)

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant in vitro antiproliferative activity across a diverse panel of human cancer cell lines. The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on the heterocyclic core.

Notably, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines showed promising activity. The N-methyl substituted derivative 19 (see table of compounds), featuring a p-hydroxy group on the phenyl ring, was identified as a particularly potent compound. It displayed strong inhibitory activity against multiple cell lines, with IC₅₀ values ranging from 1.45 to 1.90 µM for pancreatic adenocarcinoma (Capan-1), glioblastoma (LN-229), acute lymphoblastic leukemia (DND-41), chronic myeloid leukemia (K-562), and non-Hodgkin lymphoma (Z-138) cells. nih.gov Its N-unsubstituted counterpart, derivative 13 , also showed enhanced activity, with IC₅₀ values between 1.50 and 1.87 µM against Capan-1, HL-60, and Z-138 cell lines. nih.gov

In another study, amidino-substituted derivatives demonstrated potent, sub-micromolar activity. nih.gov Specifically, a compound with an unsubstituted amidino group and another with a 2-imidazolinyl amidino group showed strong, selective activity against colon carcinoma, with IC₅₀ values of 0.4 and 0.7 µM, respectively. nih.gov Furthermore, certain imidazo[4,5-b]pyridine-derived acrylonitriles yielded compounds with potent sub-micromolar activity (IC₅₀ 0.2–0.6 μM). nih.gov

The position of the nitrogen atom in the pyridine (B92270) ring also significantly influences antiproliferative effects. Studies on tetracyclic imidazo[4,5-b]pyridine derivatives revealed that certain regioisomers bearing amino substituents on position 2 of the tetracyclic skeleton showed a significant improvement in activity, with IC₅₀ values in the nanomolar range (0.3–0.9 µM). irb.hr

Compound Class/DerivativeCancer Cell LineActivity (IC₅₀)Reference
Amidino-substituted derivativeColon Carcinoma0.4 µM nih.gov
2-Imidazolinyl amidino derivativeColon Carcinoma0.7 µM nih.gov
Acrylonitrile derivativesVarious0.2 - 0.6 µM nih.gov
Tetracyclic amino-substituted derivativeHCT116, MCF-70.3 - 0.9 µM irb.hr
Derivative 19 (p-hydroxy, N-methyl)Capan-1, LN-229, DND-41, K-562, Z-1381.45 - 1.90 µM nih.gov
Derivative 13 (p-hydroxy)Capan-1, HL-60, Z-1381.50 - 1.87 µM nih.gov
Bromo-substituted derivative 8HeLa, SW6201.8 - 3.2 µM nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (In Vitro)

The antibacterial potential of imidazo[4,5-b]pyridine derivatives has been evaluated against a spectrum of bacterial pathogens. The in vitro results indicate that activity is often strain-dependent and influenced by the specific chemical substitutions.

In one study, synthesized derivatives were tested against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). The findings revealed that Gram-positive bacteria were more susceptible to these compounds than Gram-negative strains. nih.govmdpi.com One derivative demonstrated a potent minimum inhibitory concentration (MIC) of 0.07 µg/mL against B. cereus. nih.gov

Conversely, a different series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were largely devoid of antibacterial activity (MIC > 64 µM), with the exception of one derivative bearing a 2-imidazolinyl group, which showed moderate activity against E. coli with an MIC of 32 µM. mdpi.com

Other research has identified compounds with promising activity against both types of bacteria. A study of imidazo(4,5-b)pyridinylethoxypiperidones found one compound that exerted strong in vitro activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. nih.gov Additionally, certain 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives showed promising activity with low MIC values (4-8 µg/mL) against E. coli, P. aeruginosa, S. aureus, Methicillin-resistant S. aureus (MRSA), and E. faecalis. nih.gov

Compound Class/DerivativeBacterial StrainActivity (MIC)Reference
N³-alkylated derivative 2Bacillus cereus0.07 µg/mL nih.gov
2-(substituted-phenyl) derivativeE. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis4 - 8 µg/mL nih.gov
Compound 3dE. Coli, P. aeruginosa10 µg/mL scispace.com
Compound 3dB. subtilis15 µg/mL scispace.com
2-imidazolinyl derivative 14Escherichia coli32 µM mdpi.com
Various derivativesGram-positive & Gram-negative strains> 64 µM mdpi.com

Antifungal Activity (In Vitro)

Several studies have explored the in vitro antifungal properties of imidazo[4,5-b]pyridine derivatives against various fungal species. A series of novel derivatives was synthesized and tested for fungicidal activity, with one compound in particular, 7b , showing 100% mortality against Puccinia polysora at a concentration of 500 mg/L. Its EC₅₀ value was determined to be 4.00 mg/L, which is comparable to the commercial fungicide tebuconazole (EC₅₀ of 2.00 mg/L). researchgate.net

In a separate investigation, a series of imidazo(4,5-b)pyridinylethoxypiperidones was assessed for antifungal activity against several human-pathogenic fungi. Two compounds from this series displayed promising activity against Aspergillus flavus. nih.gov Other evaluations have screened derivatives against Candida albicans, Candida parapsilosis, and Aspergillus niger, with some compounds exhibiting promising to moderate activity with MIC values as low as 4-8 µg/mL against C. albicans and C. parapsilosis. nih.gov One compound showed an MIC of 2 µg/mL against Trichophyton mentagrophytes. researchgate.net

Compound DerivativeFungal StrainActivityReference
Compound 4fTrichophyton mentagrophytesMIC: 2 µg/mL researchgate.net
Compound 7bPuccinia polysoraEC₅₀: 4.00 mg/L researchgate.net
2-(substituted-phenyl) derivativesCandida albicans, C. parapsilosisMIC: 4 - 8 µg/mL nih.gov
Imidazo(4,5-b)pyridinylethoxypiperidonesAspergillus flavusPromising Activity nih.gov

Antiviral Activity (In Vitro)

The antiviral potential of the imidazo[4,5-b]pyridine scaffold has been explored against a panel of DNA and RNA viruses. The research indicates that while broad-spectrum activity is not always observed, certain derivatives show selective and moderate efficacy against specific viruses.

In a study of cyano- and amidino-substituted imidazo[4,5-b]pyridines, most compounds did not exhibit significant broad-spectrum antiviral activity. mdpi.com However, a bromo-substituted derivative containing an unsubstituted phenyl ring (7 ) showed selective but moderate activity against respiratory syncytial virus (RSV) with a 50% effective concentration (EC₅₀) of 21 µM. A para-cyano-substituted derivative (17 ) also displayed moderate activity against RSV, with an EC₅₀ of 58 µM. mdpi.com Another study mentions the development of 2-aminoalkylsubstituted 6-chloro- or 5,6-dichloro-1H-imidazo[4,5-b]pyridines with promising activity against the Hepatitis B virus (HBV). nih.gov

Compound DerivativeVirusActivity (EC₅₀)Reference
Bromo-substituted derivative 7Respiratory Syncytial Virus (RSV)21 µM mdpi.com
para-cyano-substituted derivative 17Respiratory Syncytial Virus (RSV)58 µM mdpi.com
2-aminoalkylsubstituted derivativesHepatitis B Virus (HBV)Promising Activity nih.gov

Antioxidative and Antiglycative Potentials (In Vitro)

Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their ability to counteract oxidative stress and glycation, processes implicated in aging and various diseases. A series of 30 novel imidazo[4,5-b]pyridine benzohydrazones was assessed for these properties. The results showed that compounds with di- and trihydroxy substitutions on the phenyl ring displayed good antiglycation activity. arabjchem.orgresearchgate.net The most potent compound (25 ) exhibited an IC₅₀ value of 140.16 µM, which was significantly more effective than the standard drug Rutin (IC₅₀ = 295.09 µM). arabjchem.orgresearchgate.net A correlation was noted between the antiglycation effects and antioxidant activity, as measured by DPPH radical scavenging and FRAP assays, suggesting that the antioxidant capacity contributes to the inhibition of glycation. arabjchem.org

Another study on imidazo[4,5-b]pyridine derived acrylonitriles also confirmed their antioxidative potential. nih.gov Derivatives substituted with N,N-dimethylamino or N,N-diethylamino groups at the para position of the phenyl ring were found to have significantly improved antioxidant activity compared to the standard BHT. nih.gov

Compound Class/DerivativeAssayActivity (IC₅₀)Reference
Benzohydrazone derivative 25Antiglycation140.16 ± 0.36 µM arabjchem.orgresearchgate.net
Rutin (Standard)Antiglycation295.09 ± 1.04 µM arabjchem.org
Acrylonitrile derivatives (N,N-dialkylamino substituted)Antioxidant (DPPH/ABTS)Significantly improved vs. BHT nih.gov
Acrylonitrile derivative 55Antioxidant (FRAP)Activity surpassed BHT nih.gov

Computational Insights into Ligand-Target Interactions and SAR

Computational studies, including 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, have been pivotal in understanding the interactions of 1H-imidazo[4,5-b]pyridine derivatives with their biological targets. nih.govmdpi.com These studies have primarily focused on derivatives targeting protein kinases, such as Aurora kinases, which are crucial in cell cycle regulation and are often dysregulated in cancer. nih.govmdpi.com

For the parent imidazo[4,5-b]pyridine scaffold, molecular docking studies have revealed key binding modes within the ATP-binding pocket of kinases. The nitrogen atoms of the heterocyclic core often form critical hydrogen bonds with amino acid residues in the hinge region of the kinase, a common interaction mode for kinase inhibitors. The substituents at various positions of the imidazo[4,5-b]pyridine ring are then able to explore different sub-pockets of the active site, and their specific interactions dictate the potency and selectivity of the inhibitor. nih.gov

While direct computational studies on this compound derivatives are scarce, the introduction of the N-hydroxy group at the 1-position would be expected to significantly alter the electronic and steric properties of the molecule. This modification could lead to new or altered hydrogen bonding interactions with target proteins, potentially influencing binding affinity and selectivity. Density Functional Theory (DFT) calculations on the parent scaffold have been used to analyze electronic properties like HOMO-LUMO energy gaps, which relate to molecular reactivity and stability. nih.gov Similar studies on the N-hydroxy derivatives would be necessary to predict their interaction profiles.

Structure-Activity Relationship Correlations from In Vitro Biological Data

The in vitro biological evaluation of 1H-imidazo[4,5-b]pyridine derivatives has demonstrated a broad spectrum of activities, with SAR studies guiding the optimization of lead compounds. A significant body of research exists on their antiproliferative effects against various cancer cell lines. nih.govnih.govirb.hr

For instance, studies on 2,6-disubstituted imidazo[4,5-b]pyridines have shown that the nature and position of substituents dramatically influence their antiproliferative activity. The introduction of a methyl group on the imidazole nitrogen and a hydroxyl group on a phenyl ring at another position were found to improve activity. nih.gov Furthermore, the substitution of the pyridine ring with bromine has been shown to markedly increase antiproliferative effects in certain series. nih.gov

In the context of kinase inhibition, specific derivatives of the parent scaffold have shown potent activity against targets like Cyclin-Dependent Kinase 9 (CDK9), with IC50 values in the sub-micromolar range. nih.gov The SAR for these compounds often highlights the importance of specific amine and phenyl substitutions that optimize interactions within the CDK9 active site.

While no specific in vitro data tables for this compound derivatives can be provided due to a lack of available literature, the established SAR for the parent compounds provides a clear roadmap for future research. The introduction of the N-hydroxy group represents a key chemical modification that could modulate the biological activity. For example, a study on imidazo[4,5-c]pyridine derivatives revealed that a compound bearing an N-hydroxy-carboximidamide group exhibited high cytotoxic activity, indicating that N-hydroxy functionalities can contribute significantly to biological effects. nih.gov Systematic synthesis and in vitro evaluation of a library of this compound derivatives would be required to establish clear SAR correlations for this specific subclass.

Below are illustrative data tables for derivatives of the parent 1H-Imidazo[4,5-b]pyridine scaffold, demonstrating the types of SAR data that are typically generated.

Table 1: Antiproliferative Activity of Bromo-Substituted 2-Phenyl-Imidazo[4,5-b]pyridine Derivatives This table is interactive and can be sorted by clicking on the column headers.

Compound ID R1 (at phenyl) R2 (at pyridine) Cell Line IC50 (µM)
1 H H SW620 >50
2 4-CN H SW620 1.8-3.2
3 H 6-Br SW620 10-20
4 4-CN 6-Br SW620 1.8-3.2
5 (Amidine of 4) 4-C(=NH)NH2 6-Br SW620 0.4
6 (Imidazoline of 4) 4-(4,5-dihydro-1H-imidazol-2-yl) 6-Br SW620 0.7

Data derived from studies on parent imidazo[4,5-b]pyridines, highlighting the positive effect of bromine substitution and the conversion of a cyano group to an amidine or imidazoline on antiproliferative activity against the SW620 colon cancer cell line. nih.gov

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives This table is interactive and can be sorted by clicking on the column headers.

Compound ID Substituents Target Kinase IC50 (µM)
I Varied CDK9 0.98
II Varied CDK9 1.32
IIIa Varied CDK9 0.63
VIIa Varied CDK9 0.84
Sorafenib (Ref.) - CDK9 0.76

Data for selected parent imidazo[4,5-b]pyridine derivatives against Cyclin-Dependent Kinase 9 (CDK9), demonstrating potent inhibitory activity. nih.gov

These tables underscore the importance of systematic chemical modification and biological testing in elucidating the SAR of the core imidazo[4,5-b]pyridine scaffold. Future studies focused specifically on the this compound series are necessary to determine the influence of the N-hydroxy group on ligand-target interactions and in vitro biological activity.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional condensation reactions to more sophisticated and sustainable methods for synthesizing the 1H-imidazo[4,5-b]pyridine core and its derivatives.

Key areas for exploration include:

Green Chemistry Approaches: Utilizing eco-friendly solvents like glycerol (B35011) and water, which have been shown to be effective in certain one-pot, three-component syntheses of imidazo[4,5-b]pyridine derivatives. researchgate.netmdpi.com

Heterogeneous Catalysis: Expanding the use of reusable solid catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, to facilitate intramolecular cyclization with high yields and easy workup. nih.govmdpi.com

Advanced Catalytic Systems: Further development of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for rapid and versatile derivatization of the imidazo[4,5-b]pyridine core. mdpi.comosi.lv These methods are crucial for creating libraries of compounds for biological screening.

Solid-Phase Synthesis: Employing solid-supported synthesis strategies to streamline the production of trisubstituted imidazo[4,5-b]pyridine libraries, which is particularly useful for high-throughput screening and drug discovery efforts. acs.org

Microwave-Assisted Synthesis: Increasing the use of microwave-assisted protocols to reduce reaction times, increase yields, and promote cleaner reaction profiles compared to conventional heating methods. eurjchem.com

Table 1: Comparison of Modern Synthetic Methodologies for Imidazo[4,5-b]pyridines
MethodologyKey FeaturesPotential AdvantagesReference(s)
Green Solvents Use of glycerol or water as reaction medium.Reduced environmental impact, low cost, potential for simplified purification. researchgate.netmdpi.com
Reusable Catalysts Al³⁺-K10 clay used for intramolecular cyclization.Catalyst can be recovered and reused, reducing waste and cost. nih.govmdpi.com
Pd-Catalyzed Coupling Suzuki-Miyaura, Buchwald-Hartwig reactions.High efficiency, broad substrate scope, enables rapid diversification. mdpi.comosi.lv
Solid-Phase Synthesis Reagents are bound to a polymer support.Simplified purification, amenability to automation and library synthesis. acs.org
Microwave-Assisted Use of microwave irradiation for heating.Drastically reduced reaction times, often higher yields and purity. eurjchem.com

Advanced Computational Design and Predictive Modeling for Structure Optimization

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For the 1H-imidazo[4,5-b]pyridine scaffold, future research will increasingly rely on predictive modeling to design compounds with tailored properties before their synthesis.

Emerging areas in this field include:

Density Functional Theory (DFT): Applying DFT calculations to investigate the global and local reactivity of new derivatives, understand their electronic structure, and predict spectroscopic data. uctm.eduresearch-nexus.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate structural features of imidazo[4,5-b]pyridine derivatives with their biological activities, such as kinase inhibition. researchgate.netresearchgate.net This allows for the prediction of potency for novel, unsynthesized compounds.

Molecular Docking: Utilizing molecular docking simulations to predict the binding modes and affinities of novel derivatives within the active sites of biological targets, such as Cyclin-Dependent Kinase 9 (CDK9) or the DprE1 enzyme in Mycobacterium tuberculosis. nih.govnih.gov

Monte Carlo and Molecular Dynamics Simulations: Employing these simulation techniques to predict material properties, such as the affinity of derivatives to adsorb onto metallic surfaces for applications like corrosion inhibition. uctm.eduresearch-nexus.net

Detailed Mechanistic Elucidation of Novel Biological Activities

While numerous derivatives of 1H-imidazo[4,5-b]pyridine have been identified with a wide array of biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—a deep mechanistic understanding is often lacking. uctm.edunih.gov Future work must move beyond initial screening to elucidate the precise molecular mechanisms of action.

Key research directions will involve:

Target Deconvolution: For compounds with demonstrated antiproliferative effects, identifying the specific molecular target is crucial. For example, studies have confirmed that certain derivatives act by inhibiting tubulin polymerization or specific protein kinases like Aurora kinases. researchgate.netmdpi.com

Pathway Analysis: Investigating how these compounds modulate cellular signaling pathways. For instance, some derivatives have been shown to inhibit pro-inflammatory cytokine expression or interfere with DNA and RNA functions. irb.hracs.org

Structural Biology: Obtaining co-crystal structures of active compounds bound to their protein targets. X-ray crystallography has revealed how certain derivatives interact with key residues in enzymes, providing a basis for rational drug design. mdpi.com

Integration with Chemical Biology for Target Identification and Validation

Imidazo[4,5-b]pyridine derivatives can serve as powerful chemical probes to explore biological systems, identify novel drug targets, and validate their therapeutic relevance.

Future efforts in this area will focus on:

Development of Chemical Probes: Synthesizing derivatives with functionalities (e.g., biotin (B1667282) or alkyne tags) that allow for affinity-based pulldown experiments and subsequent proteomic analysis to identify novel protein binding partners.

High-Throughput Screening: Utilizing large, diverse libraries of imidazo[4,5-b]pyridines in phenotypic screens to identify compounds that produce a desired biological effect, followed by target identification studies to uncover the mechanism.

Validating Novel Targets: Using potent and selective inhibitors from the imidazo[4,5-b]pyridine class to probe the function of specific enzymes or receptors in disease models. For example, derivatives have been instrumental in validating Bromodomain and Extra-Terminal Domain (BET) proteins as targets for neuropathic pain. acs.org

Development of Smart Materials and Sensing Platforms

The unique electronic and structural properties of the 1H-imidazo[4,5-b]pyridine scaffold make it a promising candidate for applications in materials science, an area that remains relatively underexplored.

Future research is anticipated in:

Organic Electronics: Investigating the emissive properties of novel derivatives for use in Organic Light-Emitting Diodes (OLEDs). nih.gov

Chemical Sensors: Designing and synthesizing derivatives that exhibit changes in their optical or electronic properties upon binding to specific ions or molecules, creating a basis for new sensing platforms. nih.gov

Anti-Corrosion Agents: Building on computational predictions, the experimental development and testing of imidazo[4,5-b]pyridine derivatives as effective corrosion inhibitors for metallic surfaces, particularly iron-based alloys. uctm.eduresearch-nexus.net

Exploration of Photophysical Properties and Applications

The fused aromatic system of 1H-imidazo[4,5-b]pyridine provides a robust framework for developing molecules with interesting photophysical properties, including strong fluorescence and nonlinear optical activity.

Emerging areas of investigation include:

Fluorophore Development: Systematically modifying the core structure with electron-donating and electron-withdrawing groups to fine-tune the absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. researchgate.nettandfonline.com

Two-Photon Absorption (2PA): Designing derivatives with large 2PA cross-sections for applications in bio-imaging, photodynamic therapy, and optical data storage. Studies have shown that strategic placement of substituents can significantly enhance these properties. researchgate.net

Optoelectronic Materials: Characterizing properties such as transition dipole moments and excited state lifetimes to assess the potential of new derivatives for use in advanced optoelectronic devices. researchgate.net

Table 2: Potential Applications Based on Photophysical Properties
PropertyPotential ApplicationRationaleReference(s)
Strong Fluorescence Fluorescent probes, Bio-imaging, OLEDsHigh emission efficiency allows for sensitive detection and use in light-emitting devices. nih.govtandfonline.com
Large Stokes Shift Laser Dyes, ChemosensorsLarge separation between absorption and emission maxima minimizes self-absorption and improves signal-to-noise. tandfonline.com
Two-Photon Absorption High-resolution imaging, Photodynamic therapyAllows for deeper tissue penetration and spatially confined excitation using near-infrared light. researchgate.net

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